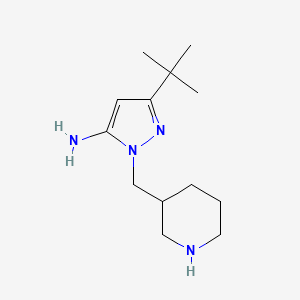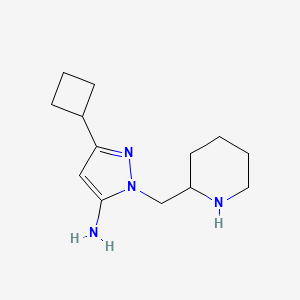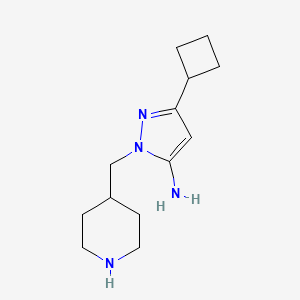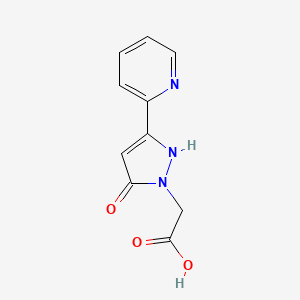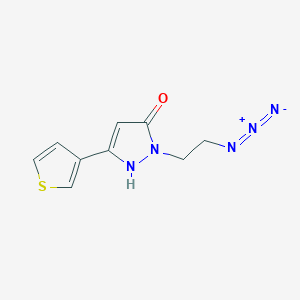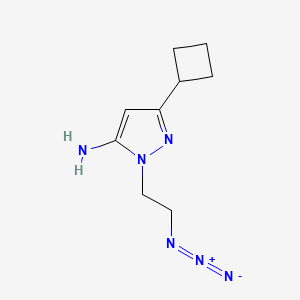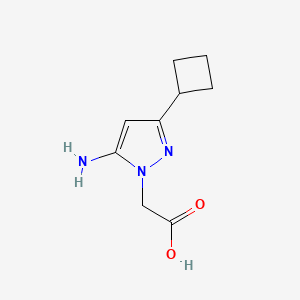
2-(5-amino-3-fenil-1H-pirazol-1-il)acetimidamida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química Sintética
Los derivados de pirazol son fundamentales en la química sintética debido a su presencia en una amplia gama de compuestos heterocíclicos. Sirven como marcos centrales para desarrollar nuevos compuestos con propiedades agroquímicas, fluorescentes y biológicas significativas . Los avances en los métodos sintéticos, incluidas las metodologías ecológicas y los sistemas sin ligandos, han ampliado la utilidad de los derivados de pirazol en la creación de agentes más potentes y selectivos .
Química Medicinal
En la química medicinal, las amino-pirazoles como nuestro compuesto de interés se exploran por su potencial terapéutico. Proporcionan ligandos útiles para receptores o enzimas, apuntando a áreas clave como el cáncer, la inflamación y las infecciones. El diseño y las relaciones estructura-actividad de estos compuestos son cruciales para desarrollar nuevos fármacos .
Inhibición Enzimática
Se han estudiado derivados específicos de pirazol por su papel como inhibidores enzimáticos. Por ejemplo, ciertos análogos actúan como inhibidores reversibles de Bruton Kinase (BTK), que es un objetivo terapéutico para las malignidades de células B. Esto destaca el potencial del compuesto en el tratamiento del cáncer .
Investigación Antileishmanial y Antimalárica
Los compuestos de pirazol han mostrado promesa en la investigación antileishmanial y antimalárica. Los estudios de simulación molecular han justificado su potente actividad in vitro contra patógenos específicos, lo que indica su papel en el desarrollo de nuevos tratamientos para estas enfermedades .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . They are found as a core framework in a huge library of heterocyclic compounds . Acetimidamide derivatives, on the other hand, are less studied, and their targets can vary widely depending on the specific compound.
Mode of Action
The mode of action of pyrazole and acetimidamide derivatives can vary greatly depending on the specific compound and its targets. For example, some pyrazole derivatives have been reported to inhibit certain enzymes, leading to their antiviral or anticancer effects .
Biochemical Pathways
Again, the affected biochemical pathways can vary greatly depending on the specific compound and its targets. Some pyrazole derivatives have been reported to affect various biochemical pathways related to inflammation, viral replication, and cell proliferation .
Análisis Bioquímico
Biochemical Properties
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide has been shown to interact with kinases such as p38MAPK, which are involved in cell signaling pathways . These interactions highlight the compound’s potential as a modulator of enzymatic activity and cellular processes.
Cellular Effects
The effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human thyroid cancer cell lines, the compound has been shown to inhibit cell proliferation by reducing AKT phosphorylation . This suggests that 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide can impact cell growth and survival, making it a potential candidate for cancer therapy. Additionally, its interaction with acetylcholinesterase can lead to changes in neurotransmission, affecting neuronal function and behavior .
Molecular Mechanism
The molecular mechanism of action of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase involved in B-cell signaling . This inhibition can disrupt B-cell receptor signaling, affecting immune responses. Additionally, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and leading to increased neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of acetylcholinesterase activity and prolonged changes in cell signaling pathways .
Dosage Effects in Animal Models
The effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of neurotransmission . At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound can lead to significant inhibition of acetylcholinesterase activity, resulting in impaired nerve transmission and behavioral changes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with acetylcholinesterase affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels . Additionally, its interaction with kinases such as p38MAPK can influence metabolic pathways related to cell growth and survival . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these molecules affects its localization and accumulation. For example, the compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity . Additionally, binding to proteins such as acetylcholinesterase can affect the compound’s distribution within the nervous system .
Subcellular Localization
The subcellular localization of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its interaction with acetylcholinesterase suggests localization at cholinergic synapses, where it can modulate neurotransmission . Additionally, the compound’s interaction with kinases such as p38MAPK may involve localization to signaling complexes within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-10(13)7-16-11(14)6-9(15-16)8-4-2-1-3-5-8/h1-6H,7,14H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSNHYIFCDCKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



